8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic aromatic amine. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry. This compound is particularly significant due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or iodine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its role in drug discovery, particularly in the development of new antibiotics and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes. The compound may also interfere with enzyme activity, disrupting metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
Uniqueness
8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-3-2-4-11-7(9)5-10-8(6)11;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOXBVOBWLHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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